Pyrolytic Stability: 18-Fold Faster Thermal Elimination Than 2-Ethoxypyridine at 600 K
2-Isopropoxypyridine undergoes unimolecular thermal elimination to 2-pyridone and propene at a rate 18 times faster than 2-ethoxypyridine under identical conditions [1]. This kinetic differentiation arises from the secondary nature of the isopropoxy leaving group, which stabilizes the polarized cyclic transition state more effectively than a primary ethoxy group. The relative first-order rate constants at 600 K are Et (1.0), Prⁱ (18.0), Buᵗ (1,645), with corresponding Arrhenius parameters log(A/s⁻¹) = 12.68 and Eₐ = 187.6 kJ mol⁻¹ for the isopropoxy derivative [1].
| Evidence Dimension | Relative rate of unimolecular thermal elimination to 2-pyridone + alkene |
|---|---|
| Target Compound Data | Relative rate k(Prⁱ) = 18.0; Eₐ = 187.6 kJ mol⁻¹; log(A/s⁻¹) = 12.68 |
| Comparator Or Baseline | 2-Ethoxypyridine: relative rate k(Et) = 1.0; Eₐ = 196.5 kJ mol⁻¹; log(A/s⁻¹) = 12.20 |
| Quantified Difference | 18-fold rate enhancement; ΔEₐ = −8.9 kJ mol⁻¹ |
| Conditions | Gas-phase unimolecular decomposition, first-order kinetics, measured over ≥50 °C range between 585.1–721.1 K; rates extrapolated to 600 K |
Why This Matters
This directly informs reactor design and thermal processing conditions: if a synthetic route involves thermal rearrangement of a 2-alkoxypyridine to an N-alkyl-2-pyridone, substituting 2-ethoxypyridine with 2-isopropoxypyridine enables a substantially lower processing temperature or shorter residence time for equivalent conversion.
- [1] Al-Awadi, N. A.; Taylor, R. The mechanisms of thermal eliminations. Part 11. Rate data for pyrolysis of 2-alkoxypyridines to 2-pyridone, and of 2-ethoxypicolines to 2-picolones: nature and polarity of the transition state. J. Chem. Soc., Perkin Trans. 2, 1990, 1581–1585. Relative rates at 600 K: Et (1.0), Prⁱ (18.0), Buᵗ (1,645); Arrhenius parameters reported. View Source
